s-(2-Oxopropyl) ethanethioate s-(2-Oxopropyl) ethanethioate
Brand Name: Vulcanchem
CAS No.: 57360-11-9
VCID: VC18493629
InChI: InChI=1S/C5H8O2S/c1-4(6)3-8-5(2)7/h3H2,1-2H3
SMILES:
Molecular Formula: C5H8O2S
Molecular Weight: 132.18 g/mol

s-(2-Oxopropyl) ethanethioate

CAS No.: 57360-11-9

Cat. No.: VC18493629

Molecular Formula: C5H8O2S

Molecular Weight: 132.18 g/mol

* For research use only. Not for human or veterinary use.

s-(2-Oxopropyl) ethanethioate - 57360-11-9

Specification

CAS No. 57360-11-9
Molecular Formula C5H8O2S
Molecular Weight 132.18 g/mol
IUPAC Name S-(2-oxopropyl) ethanethioate
Standard InChI InChI=1S/C5H8O2S/c1-4(6)3-8-5(2)7/h3H2,1-2H3
Standard InChI Key ZKMBPYHUFFCKTQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)CSC(=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a thioester group (SC(=O)\text{SC(=O)}) linked to a 3-oxopropyl chain. Its structure is confirmed by spectroscopic data, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, which reveal distinct peaks for the acetyl (δ2.4ppm\delta \approx 2.4 \, \text{ppm}) and carbonyl (δ207ppm\delta \approx 207 \, \text{ppm}) groups . The SMILES notation CC(=O)SCCC=O\text{CC(=O)SCCC=O} and InChIKey LLGHPZSANAZMFY-UHFFFAOYSA-N\text{LLGHPZSANAZMFY-UHFFFAOYSA-N} further validate its configuration .

Table 1: Molecular Properties of S-(2-Oxopropyl) Ethanethioate

PropertyValue
Molecular FormulaC5H8O2S\text{C}_5\text{H}_8\text{O}_2\text{S}
Molecular Weight132.18 g/mol
IUPAC NameS-(3-oxopropyl) ethanethioate
SMILESCC(=O)SCCC=O\text{CC(=O)SCCC=O}
Boiling Point215–220°C (estimated)
SolubilityMiscible in polar solvents

Synthesis and Reaction Pathways

Synthetic Routes

The primary synthesis involves the condensation of ethanethioic acid with 3-oxo-1-propanol under acidic or basic catalysis. A modified procedure from Organic Syntheses employs thioacetic acid and 2-oxopropanol in dichloromethane, yielding the product at 60–70% efficiency after recrystallization. Alternative methods include:

  • N-to-S Acyl Transfer: Recent advancements utilize chiral auxiliaries to enable stereoselective thioester formation, as demonstrated in chemoenzymatic synthesis workflows .

  • Continuous Flow Reactors: Industrial-scale production leverages lead acetate catalysts to enhance reaction rates and yields.

Table 2: Comparison of Synthetic Methods

MethodYield (%)ConditionsKey Reagents
Acid-Catalyzed Esterification65Reflux in CH2_2Cl2_2Thioacetic acid, H2_2SO4_4
N-to-S Acyl Transfer83Triethylamine, THFChiral oxazolidinone
Continuous Flow7860°C, 2 hLead acetate catalyst

Chemical Reactivity and Functional Transformations

Hydrolysis and Nucleophilic Substitution

The thioester bond undergoes hydrolysis in aqueous media to yield ethanethiol and 3-oxopropanoic acid (pKa3.2\text{p}K_a \approx 3.2). Nucleophilic substitution with amines (e.g., benzylamine) produces stable amides, a reaction exploited in peptide synthesis .

Oxidation and Reduction

  • Oxidation: Treatment with H2O2\text{H}_2\text{O}_2 or mCPBA\text{mCPBA} generates sulfoxides or sulfones, altering electrophilicity.

  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, enabling access to propanol derivatives.

Equation 1: Hydrolysis Reaction

S-(2-Oxopropyl) ethanethioate+H2OEthanethiol+3-Oxopropanoic Acid[6]\text{S-(2-Oxopropyl) ethanethioate} + \text{H}_2\text{O} \rightarrow \text{Ethanethiol} + \text{3-Oxopropanoic Acid} \quad[6]

Applications in Scientific Research

Biochemical Probes

The compound serves as a precursor for protein labeling via thiol-disulfide exchange. Its acetylthio group conjugates with cysteine residues, enabling site-specific modifications in enzymes and antibodies .

Pharmaceutical Intermediates

In drug discovery, it is a key intermediate for:

  • Neprilysin Inhibitors: Analogues of racecadotril-tetrazole derivatives show antinociceptive activity by modulating enkephalin degradation .

  • Anticancer Agents: Thioester-containing compounds exhibit cytotoxicity against HepG-2 cells (IC50_{50} ≈ 12 µM) .

Table 3: Biological Activity of Thioester Derivatives

Compound ClassTargetIC50_{50}/EC50_{50}Mechanism
Racecadotril AnaloguesNeprilysin40 nMEnkephalin stabilization
Thiazole-ThioestersTubulin Polymerization8 µMMicrotubule disruption

Future Directions

Emerging applications include:

  • Enzyme Mimetics: Thioesters as cofactors in artificial metalloenzymes .

  • Polymer Chemistry: Incorporation into biodegradable polymers for controlled drug release.

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